molecular formula C12H14ClNO3 B5913206 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid CAS No. 6087-34-9

5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid

Cat. No. B5913206
CAS RN: 6087-34-9
M. Wt: 255.70 g/mol
InChI Key: LDTDXXMUSRIYOX-UHFFFAOYSA-N
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Description

5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory effects. It is commonly prescribed for the treatment of pain, inflammation, and fever associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Mechanism of Action

5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX enzymes, 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to reduce fever and promote wound healing.

Advantages and Limitations for Lab Experiments

5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, making it a well-characterized compound. However, 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has some limitations, including its potential to cause toxicity in certain cell types and its variable effects on different types of inflammation.

Future Directions

Future research on 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid could focus on several areas, including its potential use in the treatment of other inflammatory conditions, its effects on different types of inflammation, and its potential for use in combination with other drugs to enhance its therapeutic effects. Further studies could also investigate the mechanisms underlying 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid's anti-inflammatory effects and its potential for use in personalized medicine.

Synthesis Methods

The synthesis of 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid involves the reaction of 2-amino-5-chlorobenzoic acid with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to form the final product.

Scientific Research Applications

5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid has been extensively studied for its therapeutic effects and mechanisms of action. Its anti-inflammatory properties are attributed to its ability to inhibit the production of prostaglandins, which are involved in the inflammatory response. 5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid also acts as a COX-2 inhibitor, which further enhances its anti-inflammatory effects.

properties

IUPAC Name

5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-12(2,3)11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTDXXMUSRIYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338117
Record name 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2,2-dimethylpropanoylamino)benzoic acid

CAS RN

6087-34-9
Record name 5-chloro-2-(2,2-dimethylpropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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